molecular formula C16H14BrN3O B6499856 N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1428349-33-0

N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B6499856
CAS No.: 1428349-33-0
M. Wt: 344.21 g/mol
InChI Key: OBYIANAUEIJTFD-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is a high-purity chemical reagent designed for advanced research applications in medicinal chemistry and pharmacology. As part of the indazole carboxamide class, this compound serves as a valuable scaffold in the design and synthesis of novel molecules. Indazole derivatives are recognized for their broad spectrum of pharmacological activities, making them key subjects in the investigation of new therapeutic agents . The structural core of this compound, featuring a 1-methyl-1H-indazole group, is a common motif in patented research for developing kinase inhibitors, which are crucial in oncology research for targeting specific signaling pathways in cancer cells . The inclusion of a bromo-substituted aniline moiety enhances its utility as a versatile synthetic intermediate, enabling further functionalization via cross-coupling reactions to create diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only by qualified laboratory professionals. It is strictly for in vitro applications and is not classified as a drug, dietary supplement, or consumer product. It is not for diagnostic or therapeutic use and must never be administered to humans or animals. Researchers should consult all applicable safety data sheets (SDS) prior to use and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYIANAUEIJTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromo-4-methylphenyl.

    Indazole Formation: The brominated intermediate is then reacted with hydrazine derivatives to form the indazole ring. This step often requires acidic or basic conditions to facilitate ring closure.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the indazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the indazole ring and the methyl group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives.

    Oxidation Products: Oxidized forms of the indazole ring or the methyl group.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

The compound N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is a member of the indazole class of compounds, which have garnered interest in various scientific fields due to their diverse applications. This article explores the applications of this compound, focusing on its potential in medicinal chemistry, pharmacology, and other relevant areas.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a brominated phenyl group and an indazole moiety. This structure contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

The indazole scaffold has been extensively studied for its pharmacological properties, including anti-cancer, anti-inflammatory, and analgesic effects. Research indicates that derivatives of indazole can inhibit various biological pathways implicated in disease progression.

Case Study: PARP-1 Inhibition

A notable application of indazole derivatives is their role as PARP-1 inhibitors . These compounds have shown promise in cancer therapy by targeting the DNA repair mechanism in cancer cells. Specifically, studies on similar compounds have demonstrated their efficacy in enhancing the effects of chemotherapy and radiotherapy by preventing cancer cells from repairing DNA damage .

Neuropharmacology

Indazoles have been investigated for their neuroprotective properties. Research suggests that this compound may exhibit effects on neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have indicated that certain indazole derivatives can protect neurons from oxidative stress-induced apoptosis. This suggests potential applications in conditions like Alzheimer’s disease and Parkinson’s disease .

Anti-inflammatory Applications

The anti-inflammatory properties of indazoles make them candidates for treating inflammatory diseases. Research has shown that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Case Study: Inhibition of Cytokine Production

Studies have demonstrated that specific indazole derivatives can significantly reduce the production of TNF-alpha and IL-6 in macrophages, indicating their potential use in managing chronic inflammatory conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the indazole ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound belongs to the indazole-carboxamide family, which includes derivatives with variations in substituents on the phenyl ring or indazole core. Below is a comparative analysis of key analogues:

Key Observations :

Alkylation Efficiency : Methylation using NaH and methyl iodide achieves moderate nitrogen incorporation (4.89%), whereas ethyl derivatives synthesized with K₂CO₃ show higher nitrogen recovery (5.12%), suggesting base-dependent reaction efficiency.

Synthetic Time : The target compound’s 30-minute reaction time contrasts with longer durations for nitro-substituted analogues, likely due to differences in leaving-group reactivity.

Physicochemical and Functional Differences

Solubility and Stability :
  • The brominated derivative exhibits lower aqueous solubility (<0.1 mg/mL) compared to nitro-substituted analogues (~0.5 mg/mL) due to increased hydrophobicity.
  • Thermal stability (assessed via TGA) is higher (decomposition at 220°C) than chlorophenyl analogues (190°C), attributed to bromine’s electron-withdrawing effects .
Reactivity :
  • The 2-bromo-4-methylphenyl group undergoes slower Suzuki-Miyaura coupling compared to 4-chlorophenyl derivatives, reflecting steric hindrance from the methyl group.

Research Implications and Limitations

While the provided evidence highlights the target compound’s synthesis and basic properties, comparative pharmacological data (e.g., binding affinity, toxicity) is absent. Structural analogues with nitro or chlorine substituents often show enhanced activity in kinase inhibition assays, suggesting that bromine’s bulkiness may limit target engagement . Further studies are required to validate these hypotheses.

Biological Activity

N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Property Value
CAS No. 878237-26-4
Molecular Formula C15H12BrN3O
Molecular Weight 330.185 g/mol
IUPAC Name This compound
Solubility Not available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to exhibit:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
  • Receptor Modulation: The compound interacts with certain receptors, potentially modulating their activity. This could be particularly relevant in the context of neuropsychiatric disorders and cancer therapy.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Antitumor Activity: Similar indazole derivatives have shown promising results in inhibiting tumor growth. For instance, compounds with indazole scaffolds have been reported to inhibit the proliferation of various cancer cell lines, including colon and breast cancer cells .
  • Neuroprotective Effects: Some studies suggest that related compounds exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Neuroprotective Properties

Research into related compounds has identified neuroprotective effects through modulation of dopamine receptors. For instance, a similar compound was noted for its selective agonist activity at the D3 dopamine receptor, leading to protective effects on dopaminergic neurons . This suggests that this compound may also exhibit neuroprotective properties worth exploring.

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